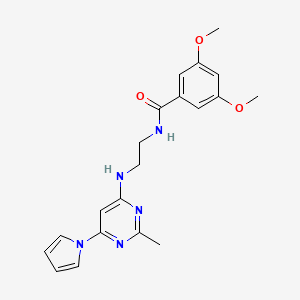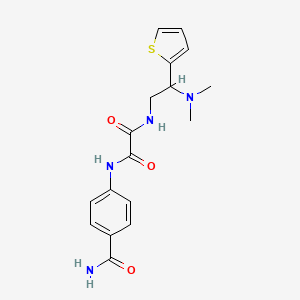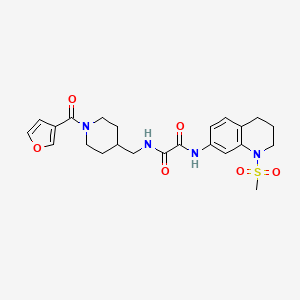![molecular formula C18H18FN3O3S B2553139 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1252859-04-3](/img/structure/B2553139.png)
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide" is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in various fields such as antiallergic, antitumor, antiviral, and herbicidal activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting with basic building blocks. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . Similarly, pyrimidine derivatives were synthesized by condensation reactions and subsequent debenzylation . These methods could potentially be adapted for the synthesis of the compound , suggesting that a multi-step synthetic route involving condensation and functional group transformations is likely.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography . The presence of fluorine atoms in these molecules can significantly influence their molecular geometry and electronic distribution, as seen in the quantum chemical analysis of a novel anti-COVID-19 molecule . The molecular structure of the compound of interest would likely exhibit similar characteristics, with the potential for intramolecular and intermolecular hydrogen bonding influencing its conformation.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to form stable hydrogen-bonded interactions, as indicated by NBO analysis . The presence of functional groups such as amides and fluorinated aromatic rings suggests that the compound could participate in a variety of chemical reactions, potentially including interactions with biological targets or transformations under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the antitumor activities of pyrimidine derivatives were evaluated, with some compounds showing significant activity against various cancer cell lines . The antiallergic potency of certain amides was also assessed, with modifications to the indole substituents and alkanoic chain length affecting their activity . The herbicidal activities of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were evaluated, with several compounds showing promising results . These studies suggest that the compound may also possess unique physical and chemical properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Research on compounds with similar structures, such as fluorobenzyl- and thieno[3,2-d]pyrimidinyl derivatives, often explores novel synthesis techniques, including microwave-assisted synthesis and cyclocondensation methods. These techniques are crucial for developing efficient, high-yield synthetic routes for potential pharmaceutical agents (Hosamani et al., 2015), (Dar'in et al., 2008).
Herbicidal Applications : The synthesis of herbicidal compounds, specifically those related to pyrimidinyloxybenzylamine derivatives, indicates the potential agricultural applications of similar chemical structures. Such research could be foundational for developing new herbicides with enhanced efficacy and selectivity (Gong Qi-sun, 2005).
Pharmacological Applications
Anticancer Activities : Studies on fluorobenzyl- and pyrimidin-derivatives show significant promise in anticancer research. The focus is on synthesizing compounds that exhibit potent anticancer activities against specific cancer cell lines, with some compounds showing higher efficacy than standard treatments (Hammam et al., 2005).
Antimicrobial and Antifungal Activities : The development of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the ongoing research into antimicrobial and antifungal agents. These compounds aim to address the need for new treatments capable of combating resistant strains of bacteria and fungi (Hossan et al., 2012).
Anticonvulsant and Antidepressant Properties : The exploration of pyrido[2,3-d]pyrimidine derivatives for their potential anticonvulsant and antidepressant effects highlights the diverse pharmacological applications of this chemical scaffold. Such research contributes to the development of new therapeutic options for neurological disorders (Zhang et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-8-20-15(23)11-21-14-7-9-26-16(14)17(24)22(18(21)25)10-12-3-5-13(19)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKYDHHVGHCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B2553062.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)
![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)
![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2553067.png)
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2553070.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol](/img/structure/B2553072.png)

![4-{[2,4-dioxo-1-[3-(trifluoromethyl)benzyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2553077.png)